molecular formula C11H12N2O3 B14077313 N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide CAS No. 101306-86-9

N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide

Cat. No.: B14077313
CAS No.: 101306-86-9
M. Wt: 220.22 g/mol
InChI Key: LADGHHMCCQETIG-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is a chemical compound with a complex structure that includes an acetamide group and a hydroxyimino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- typically involves a condensation reaction. One common method includes the reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization from hot ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve similar condensation reactions, followed by purification and quality control processes to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is unique due to its specific structure, which includes both a hydroxyimino group and an acetamide group attached to a phenyl ring

Properties

CAS No.

101306-86-9

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-[4-(C-acetyl-N-hydroxycarbonimidoyl)phenyl]acetamide

InChI

InChI=1S/C11H12N2O3/c1-7(14)11(13-16)9-3-5-10(6-4-9)12-8(2)15/h3-6,16H,1-2H3,(H,12,15)

InChI Key

LADGHHMCCQETIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NO)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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